3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF
Description
3,5-Difluorobenzylmagnesium bromide is a fluorinated Grignard reagent supplied as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF). Its molecular formula is C₇H₅BrF₂Mg, with a formula weight of 231.32 g/mol . The compound is classified under UN2924 (flammable liquid) and is highly sensitive to air and moisture, requiring storage under inert gas (e.g., nitrogen or argon) .
Properties
IUPAC Name |
magnesium;1,3-difluoro-5-methanidylbenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXANYLHEOPEGM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
The preparation of DFBMB begins with the reaction of 3,5-difluorobenzyl bromide with magnesium metal in anhydrous 2-MeTHF under an inert atmosphere (argon or nitrogen). The synthetic pathway follows classical Grignard reagent formation principles, wherein the aryl halide reacts with magnesium to generate the organomagnesium compound. Key steps include:
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Magnesium Activation : Magnesium turnings are rinsed with dilute hydrochloric acid to remove surface oxides, followed by sequential washes with water, ethanol, and diethyl ether. The metal is then dried under vacuum.
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Solvent Preparation : 2-MeTHF is dried over molecular sieves and degassed via nitrogen sparging to ensure anhydrous conditions.
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Reaction Initiation : A small portion of 3,5-difluorobenzyl bromide is added to the magnesium suspension in 2-MeTHF at room temperature. The exothermic reaction initiates within minutes, evidenced by bubbling and a color change to grayish-brown.
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Controlled Addition : The remaining aryl bromide is added dropwise to maintain a gentle reflux. Temperature is regulated between 25–40°C to prevent solvent loss or side reactions.
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Post-Reaction Stirring : The mixture is stirred for 12–24 hours to ensure complete conversion, monitored by gas chromatography (GC) or titration.
Critical Parameters :
Solvent Selection and Optimization
2-MeTHF is preferred over traditional tetrahydrofuran (THF) due to its higher boiling point (80°C vs. 66°C), reduced peroxide formation risk, and improved phase separation during workup. Industrial studies demonstrate that 2-MeTHF enhances Grignard stability, enabling storage at 0–5°C for up to six months without significant degradation.
Industrial Production Methods
Large-Scale Reactor Design
Industrial synthesis employs jacketed stainless steel reactors equipped with:
Process Optimization
A comparative analysis of batch vs. continuous flow systems reveals:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 18–24 hours | 2–4 hours |
| Yield | 88–92% | 94–97% |
| Solvent Consumption | 4 L/kg product | 2.5 L/kg product |
| Energy Efficiency | Moderate | High |
Continuous flow methods reduce thermal gradients and improve mixing, minimizing byproducts like biaryl compounds.
Comparative Analysis with Alternative Preparation Techniques
Halogen Exchange Methods
While direct magnesium reaction with 3,5-difluorobenzyl bromide is standard, alternative routes involving halogen exchange (e.g., using 3,5-difluorobenzyl chloride and MgBr₂) have been explored. However, these methods suffer from:
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Lower Yields : 70–75% due to competing Schlenk equilibrium effects.
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Extended Reaction Times : 48–72 hours for complete conversion.
Mechanochemical Synthesis
Ball-milling techniques enable solvent-free DFBMB synthesis by grinding magnesium with 3,5-difluorobenzyl bromide. Although environmentally favorable, this approach faces scalability challenges and yields irregular reagent concentrations (0.18–0.22M).
Quality Control and Standardization
Titration Methods
DFBMB concentration is quantified via acid-base titration using 1M HCl. A representative protocol includes:
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Diluting 1 mL of the Grignard solution in 10 mL dry THF.
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Adding 2–3 drops of phenolphthalein indicator.
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Titrating with HCl until color change (pink to colorless).
Acceptance Criteria : 0.24–0.26M concentration; residual magnesium <0.5%.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluorobenzylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are used in substitution and coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent side reactions with moisture or oxygen
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Organic Compounds: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with organic halides
Scientific Research Applications
Preparation Methods
Synthetic Routes:
The synthesis of DFBMB involves the reaction of 3,5-difluorobenzyl bromide with magnesium in 2-methyltetrahydrofuran (2-MeTHF). The reaction is typically conducted under inert conditions to prevent moisture interference.
- Temperature: Room temperature or slightly elevated.
- Solvent: 2-MeTHF is preferred for its efficacy in producing clean phase splits without emulsions, making it a greener alternative to traditional solvents like THF .
Industrial Production:
In industrial settings, DFBMB is produced in large-scale reactors equipped with temperature control and inert gas systems. The final product undergoes purification to remove unreacted materials and is stored under nitrogen to prevent degradation.
Chemical Reactions Involving DFBMB
DFBMB participates in several key types of reactions:
- Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes and ketones) to yield alcohols.
- Substitution Reactions: Can replace halides in organic molecules.
- Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
| Reaction Type | Common Reactants | Conditions |
|---|---|---|
| Nucleophilic Addition | Aldehydes, Ketones | Inert atmosphere |
| Substitution | Organic Halides | Inert atmosphere |
| Coupling | Organic Halides | Inert atmosphere |
Scientific Research Applications
DFBMB has a wide range of applications across various fields:
- Organic Synthesis: It is crucial for synthesizing complex organic molecules, particularly in the pharmaceutical industry.
- Pharmaceutical Research: DFBMB is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Material Science: Utilized in developing advanced materials with tailored properties.
- Chemical Biology: Applied for modifying biomolecules to study biological processes .
Case Studies and Research Findings
-
Synthesis of Spiro[indole-3,5′-isoxazoles]:
Research has demonstrated that DFBMB can effectively facilitate the construction of spiro[indole-3,5′-isoxazoles], which are significant due to their potential therapeutic applications in medicinal chemistry. This highlights DFBMB's role in synthesizing biologically relevant compounds. -
Nucleophilic Addition Reactions:
Studies have shown that DFBMB's reactivity enables it to perform nucleophilic additions that lead to alcohol formation from carbonyl compounds. This reaction pathway showcases its importance in synthetic routes yielding biologically active molecules .
Mechanism of Action
The mechanism of action of 3,5-Difluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This allows the compound to form new carbon-carbon bonds efficiently .
Comparison with Similar Compounds
Key Characteristics:
- Structure : The benzyl group is substituted with fluorine atoms at the 3- and 5-positions, enhancing electron-withdrawing effects while maintaining reactivity at the benzylic position.
- Solvent : 2-MeTHF, a greener alternative to traditional THF, offers higher boiling point (80°C vs. 66°C for THF) and improved stability for air-sensitive reagents .
- Applications : Widely used in nucleophilic additions, cross-couplings, and synthesizing sulfinamide intermediates in pharmaceutical contexts (e.g., anti-HIV drug precursors) .
Comparison with Similar Compounds
Below is a comparative analysis of structurally or functionally related Grignard reagents.
Structural and Functional Analogues
Table 1: Key Parameters of Comparable Grignard Reagents
Reactivity and Selectivity Analysis
Electron Effects:
Electron-Withdrawing Groups (EWGs) :
- Fluorine and trifluoromethyl groups (e.g., 3,5-difluoro, 3,5-CF₃) reduce electron density at the reactive site, moderating nucleophilicity but enhancing stability .
- Example : 3,5-Bis(trifluoromethyl)phenylmagnesium bromide exhibits lower reactivity in alkylation but higher thermal stability due to strong EWGs .
Electron-Donating Groups (EDGs) :
Steric Effects:
- Ortho-Substitution : 2,6-Dimethylphenylmagnesium bromide demonstrates reduced reactivity in crowded environments due to steric hindrance, limiting its utility in bulky substrate reactions .
Solvent and Stability Considerations
- 2-MeTHF vs. THF :
- 2-MeTHF offers better oxidative stability and lower toxicity compared to THF, making it preferable for large-scale or environmentally conscious syntheses .
- THF-based reagents (e.g., 3,5-bis(trifluoromethyl)phenylmagnesium bromide) may require stricter temperature control due to lower boiling points .
Biological Activity
3,5-Difluorobenzylmagnesium bromide (DFBMB) is a Grignard reagent primarily utilized in organic synthesis for forming carbon-carbon bonds. Its molecular formula is C₇H₅BrF₂Mg, and it is prepared by reacting 3,5-difluorobenzyl bromide with magnesium in 2-methyltetrahydrofuran (2-MeTHF) under inert conditions. This compound's biological activity is not directly established as it is mainly a laboratory reagent; however, its reactivity can influence biochemical pathways when involved in synthetic routes.
Target of Action
As a Grignard reagent, DFBMB acts as a strong nucleophile and base. It participates in various reactions, including nucleophilic addition to carbonyl compounds and substitution reactions with halides.
Mode of Action
The compound's reactivity allows it to form new carbon-carbon bonds, leading to the synthesis of complex organic molecules that may have biological relevance. The specific biological effects depend on the reaction conditions and the nature of reactants involved.
Chemical Reactions Involving DFBMB
DFBMB undergoes several types of chemical reactions:
- Nucleophilic Addition : Reacts with carbonyl compounds to yield alcohols.
- Substitution Reactions : Can replace halides in organic molecules.
- Coupling Reactions : Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
| Reaction Type | Common Reactants | Conditions |
|---|---|---|
| Nucleophilic Addition | Aldehydes, Ketones | Inert atmosphere |
| Substitution | Organic Halides | Inert atmosphere |
| Coupling | Organic Halides | Inert atmosphere |
Applications in Scientific Research
DFBMB is employed across various fields:
- Organic Synthesis : Used for synthesizing complex organic molecules.
- Pharmaceutical Research : Important for creating pharmaceutical intermediates and active pharmaceutical ingredients.
- Material Science : Utilized in the preparation of advanced materials.
- Chemical Biology : Applied for modifying biomolecules to study biological processes .
Case Studies and Research Findings
Research has demonstrated the utility of DFBMB in synthesizing biologically relevant compounds. For instance, studies involving Grignard reagents have shown their effectiveness in constructing spiro[indole-3,5′-isoxazoles], which are significant in medicinal chemistry due to their potential therapeutic applications .
In another study, the reactivity of DFBMB was highlighted through its ability to facilitate nucleophilic additions that lead to the formation of alcohols from carbonyl compounds, showcasing its role in synthetic pathways that may yield biologically active molecules .
Safety and Handling
Due to its sensitivity to air and moisture, DFBMB must be handled under inert conditions (e.g., nitrogen or argon atmosphere). Proper laboratory practices are essential to prevent degradation or unwanted reactions.
Q & A
Basic Research Questions
Q. How is 3,5-Difluorobenzylmagnesium bromide synthesized for academic research?
- Methodology : The reagent is typically synthesized via a Grignard reaction. Begin with 3,5-difluorobenzyl bromide (precursor) and magnesium turnings in anhydrous 2-methyltetrahydrofuran (2-MeTHF). The reaction requires an inert atmosphere (argon/nitrogen) and gentle heating to initiate magnesium activation. Progress is monitored by observing effervescence and color change (yellow to brown). The final concentration (0.25M) is standardized via titration with a ketone (e.g., acetophenone) to confirm reactivity .
- Key Considerations : Use rigorously dried solvents and glassware to prevent hydrolysis. Quench unreacted magnesium with isopropanol before storage.
Q. What safety protocols are critical when handling this reagent?
- Methodology :
- Flammability : Store in flame-proof cabinets; avoid sparks/open flames (flash point of 2-MeTHF: −17°C) .
- Reactivity : Use sealed AcroSeal™ glass bottles to prevent moisture ingress. Quench spills with dry sand or alumina, followed by isopropanol to neutralize residual reactivity .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Conduct work in a fume hood with a blast shield for large-scale reactions .
Q. Why is 2-MeTHF chosen as the solvent for this Grignard reagent?
- Methodology : 2-MeTHF offers advantages over traditional THF:
- Stability : Lower peroxide formation risk, enhancing reagent shelf life.
- Polarity : Similar to THF but with higher boiling point (80°C vs. 66°C), enabling reactions at elevated temperatures without solvent loss.
- Sustainability : Derived from renewable resources, aligning with green chemistry principles .
Advanced Research Questions
Q. How can coupling reactions involving this reagent be optimized for stereoselectivity?
- Methodology :
- Solvent Effects : Adjust 2-MeTHF concentration to modulate reaction kinetics. Lower polarity solvents may enhance nucleophilicity in cross-couplings .
- Catalyst Screening : Test Pd or Ni catalysts (e.g., Pd(dba)₂) with ligands (XPhos) to control stereoselectivity in Negishi-type couplings.
- Temperature Gradients : Use controlled cooling (0–5°C) to stabilize intermediates and reduce side reactions .
Q. What analytical techniques validate the concentration and purity of this reagent?
- Methodology :
- Titration : React with a standardized ketone (e.g., benzophenone) and measure residual organometallic species via GC-FID .
- NMR Spectroscopy : Analyze aliquots in deuterated THF. The benzylic proton signal (δ 3.5–4.0 ppm) integrates against a known internal standard (e.g., 1,3,5-trimethoxybenzene) .
- ICP-MS : Quantify magnesium content to confirm stoichiometric consistency .
Q. How to troubleshoot precipitation or reduced reactivity during synthesis?
- Methodology :
- Moisture Contamination : Test solvent purity via Karl Fischer titration (<50 ppm H₂O). Re-distill 2-MeTHF over sodium/benzophenone if necessary .
- Magnesium Activation : Sonicate magnesium turnings in dilute HCl (1%) to remove oxide layers, then rinse with dry ethanol before use .
- Inert Atmosphere : Monitor argon flow rates (≥20 mL/min) and use Schlenk-line techniques for sensitive reactions .
Q. What computational methods predict the reactivity of this reagent in novel reactions?
- Methodology :
- DFT Calculations : Model transition states for nucleophilic attack using Gaussian or ORCA software. Focus on fluorine’s electron-withdrawing effects, which enhance electrophilic aromatic substitution at the para position .
- Molecular Dynamics : Simulate solvent interactions to optimize 2-MeTHF’s role in stabilizing the Grignard intermediate .
Q. How does storage temperature impact the reagent’s stability over time?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
